molecular formula C13H16N4O2 B12733735 Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- CAS No. 151921-21-0

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Katalognummer: B12733735
CAS-Nummer: 151921-21-0
Molekulargewicht: 260.29 g/mol
InChI-Schlüssel: CAOVTXITBPMFQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired compound along with other by-products.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the target compound from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with molecular targets and pathways within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is unique due to its specific structural features, such as the presence of the pyrazole ring and the acetamide group. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

151921-21-0

Molekularformel

C13H16N4O2

Molekulargewicht

260.29 g/mol

IUPAC-Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C13H16N4O2/c1-9-12(15-11(18)8-14)13(19)17(16(9)2)10-6-4-3-5-7-10/h3-7H,8,14H2,1-2H3,(H,15,18)

InChI-Schlüssel

CAOVTXITBPMFQE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.